2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid
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Overview
Description
2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid is an organic compound that features a furan ring and a naphthalene moiety linked through an ether bond to a propanoic acid group
Preparation Methods
The synthesis of 2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-furoyl chloride with 4-hydroxy-1-naphthaldehyde in the presence of a base to form the intermediate 4-(2-furanylcarbonyl)-1-naphthol. This intermediate is then reacted with 2-bromopropanoic acid under basic conditions to yield the final product .
Chemical Reactions Analysis
2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: The propanoic acid group can undergo esterification or amidation reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acid chlorides for substitution reactions
Scientific Research Applications
2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial properties against various pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid involves its interaction with specific molecular targets. The furan ring and naphthalene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to specific proteins, thereby modulating their function .
Comparison with Similar Compounds
2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid can be compared with similar compounds such as fluticasone furoate and other furan derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, fluticasone furoate is a potent glucocorticoid receptor agonist used in the treatment of inflammatory conditions, whereas this compound is primarily studied for its antimicrobial and potential therapeutic properties .
Properties
CAS No. |
68572-46-3 |
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Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-[4-(furan-2-carbonyl)naphthalen-1-yl]oxypropanoic acid |
InChI |
InChI=1S/C18H14O5/c1-11(18(20)21)23-15-9-8-14(12-5-2-3-6-13(12)15)17(19)16-7-4-10-22-16/h2-11H,1H3,(H,20,21) |
InChI Key |
SZBGPCHEYONXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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